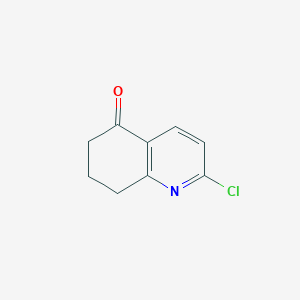









|
REACTION_CXSMILES
|
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:11])[C:5]=2[CH:4]=[CH:3][C:2]1=O.P(Cl)(Cl)([Cl:15])=O.C1(C)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:15][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:11])[CH2:7][CH2:8][CH2:9][C:10]=2[N:1]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
21.02 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(C=CC=2C(CCCC12)=O)=O
|
|
Name
|
|
|
Quantity
|
135.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 1.25 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The yellow clear solution was then cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated on a rotary evaporator to about 100 ml
|
|
Type
|
ADDITION
|
|
Details
|
another 150 ml of toluene were added
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated to dryness on a rotary evaporator
|
|
Type
|
ADDITION
|
|
Details
|
300 ml of ethyl acetate were then added to the orange oil
|
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with 200 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed twice with 250 ml of water and once with 100 ml of saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|


Reaction Time |
1.25 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=2CCCC(C2C=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |